Methane, bromodichloronitroso-

Description

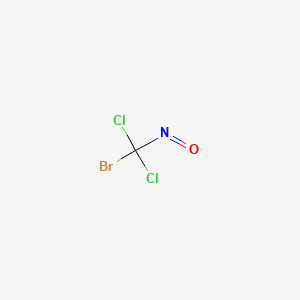

Methane, bromodichloronitroso- (CAS: 73411-12-8) is a halogenated nitroso compound with the molecular formula CHBrCl₂NO. The presence of bromine (Br), chlorine (Cl), and a nitroso (NO) group distinguishes it from simpler haloalkanes.

Properties

CAS No. |

73411-12-8 |

|---|---|

Molecular Formula |

CBrCl2NO |

Molecular Weight |

192.82 g/mol |

IUPAC Name |

bromo-dichloro-nitrosomethane |

InChI |

InChI=1S/CBrCl2NO/c2-1(3,4)5-6 |

InChI Key |

NZANWSNIUOAJSC-UHFFFAOYSA-N |

Canonical SMILES |

C(N=O)(Cl)(Cl)Br |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Methane, Bromodichloronitroso-

Specific Preparation Routes for Methane, Bromodichloronitroso-

Halogenation and Nitrosation of Methane Derivatives

One plausible method for preparing methane, bromodichloronitroso- involves the halogenation of methane derivatives to introduce bromine and chlorine atoms, followed by nitrosation to install the nitroso group. This process may be carried out stepwise or via a one-pot reaction under controlled temperature and solvent conditions.

- Halogenation step: Methane or a methane derivative is reacted with bromine and chlorine sources, possibly in the presence of catalysts or under UV light to facilitate radical halogenation.

- Nitrosation step: The halogenated intermediate is then treated with nitrosyl chloride (NOCl) or an organic nitrite (e.g., isoamyl nitrite) in solvents such as ether or acetic acid to introduce the nitroso group.

Nitrosation Using Nitrosyl Chloride

Nitrosyl chloride is a common nitrosating agent for preparing nitroso compounds. The reaction is typically conducted in ether or acetic acid at low temperatures to moderate yields. For example, direct nitrosation of diketones with nitrosyl chloride has been reported to give nitroso derivatives in approximately 50% yield. This method can be adapted for methane derivatives bearing halogens.

Data Table: Physical and Chemical Properties of Methane, Bromodichloronitroso-

| Property | Value | Notes/Source |

|---|---|---|

| Molecular Formula | CBrCl₂NO | |

| Molecular Weight | 192.827 g/mol | |

| Density | 2.22 g/cm³ | |

| Boiling Point | 82ºC at 760 mmHg | |

| Melting Point | Not available | |

| Flash Point | 3.4ºC | Highly flammable |

| Exact Mass | 190.854 | |

| Polar Surface Area (PSA) | 29.43 Ų | |

| LogP (Partition Coefficient) | 2.2366 | Lipophilicity indicator |

| Index of Refraction | 1.568 |

Summary and Research Insights

- The preparation of methane, bromodichloronitroso- primarily involves halogenation of methane derivatives followed by nitrosation using nitrosyl chloride or organic nitrites.

- The nitrosation step is critical and typically performed under controlled conditions with solvents like ether or acetic acid to achieve moderate yields.

- The compound’s physical properties such as boiling point, density, and flash point indicate it is a volatile and flammable halogenated nitroso methane derivative.

- Literature sources, including early work by Birckenbach and Sennewald (1932) and comprehensive reviews on C-nitroso compounds, provide foundational synthetic procedures.

- While direct preparation methods for methane, bromodichloronitroso- are scarce, extrapolation from related α-halogenonitroalkane chemistry and nitrosation reactions provides a reliable synthetic framework.

Chemical Reactions Analysis

Types of Reactions: Methane, bromodichloronitroso- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the nitroso group to other functional groups.

Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed:

Oxidation: Products may include bromochloronitromethane or other oxidized derivatives.

Reduction: Products may include methane derivatives with reduced nitroso groups.

Substitution: Substituted methane derivatives with different functional groups.

Scientific Research Applications

Environmental Applications

1. Methane Emission Mitigation

Methane is a potent greenhouse gas, and its management is crucial for climate change mitigation. Recent studies have focused on technologies to reduce methane emissions from various sources, including oil and gas operations, landfills, and agricultural practices. For instance:

- Flare Efficiency : The combustion of methane through flares can convert it to carbon dioxide, thereby reducing its atmospheric impact. Companies like bp are implementing technologies such as Flare.IQ to enhance combustion efficiency and minimize emissions .

- Governance Systems : Beijing Gas has developed a comprehensive methane emissions governance system that includes monitoring and reduction strategies aimed at urban transmission networks .

2. Water Treatment

Bromodichloromethane, a byproduct of chlorinated drinking water treatment, has been studied for its presence in water supplies. Research indicates that heating water can significantly reduce levels of bromodichloromethane, which is important for public health . Understanding the dynamics of this compound can inform better water treatment practices.

Industrial Applications

1. Chemical Synthesis

Methane can be transformed into useful chemicals through catalytic processes. A recent study highlighted a catalyst that converts methane into methanol and subsequently into formaldehyde. This process not only generates valuable polymers but also offers a method to utilize methane more efficiently . The resulting urea-formaldehyde resin is widely used in industries such as construction and textiles.

2. Cosmetic Formulation

In the cosmetic industry, various polymers derived from methane-based compounds are utilized as film formers, emulsifiers, and rheology modifiers. The formulation principles emphasize the importance of these compounds in creating stable and effective cosmetic products .

Medical Applications

1. Therapeutic Uses

Emerging research suggests that methane has therapeutic potential in treating various diseases:

- Neuroprotective Effects : Methane-rich saline has been shown to alleviate cognitive dysfunction following carbon monoxide poisoning by reducing oxidative stress and inflammation .

- Inflammatory Diseases : Studies indicate that methane may play a role in managing ischemia-reperfusion injuries and other inflammatory conditions .

Case Studies

| Application Area | Case Study Example | Findings |

|---|---|---|

| Methane Emission Mitigation | bp's Flare.IQ technology | Enhanced combustion efficiency reduced methane emissions significantly. |

| Water Treatment | Heating effects on bromodichloromethane levels | Significant reduction of bromodichloromethane through heating methods. |

| Chemical Synthesis | Catalyst for methane conversion | Successful conversion of methane to useful polymers at room temperature. |

| Medical Research | Methane-rich saline for cognitive dysfunction | Improved neuropsychological outcomes post carbon monoxide exposure. |

Mechanism of Action

The mechanism of action of methane, bromodichloronitroso- involves its interaction with molecular targets such as enzymes and proteins. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their structure and function. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Key Observations :

- Bromine and chlorine electronegativities influence dipole moments and intermolecular interactions. For example, bromotrichloromethane (CBrCl₃) has higher molecular symmetry and polarity compared to dibromochloro derivatives .

Physicochemical Properties

Thermal and Spectral Data

Notes:

- The nitroso group likely lowers thermal stability compared to fully halogenated analogs, but experimental data are lacking for the target compound .

- Bromodichloromethane (CHBrCl₂) exhibits a lower boiling point than bromotrichloromethane (CBrCl₃), reflecting reduced molecular weight and weaker dispersion forces .

Spectroscopic Features

- Infrared (IR) Spectroscopy: Bromodichloronitroso- likely shows NO stretching vibrations (~1500 cm⁻¹) absent in non-nitroso analogs. Bromodichloromethane displays C-Br and C-Cl stretches at 650–500 cm⁻¹ .

- Mass Spectrometry: Bromotrichloromethane (CBrCl₃) fragments into [CCl₃]⁺ and [Br]⁻, while the nitroso derivative may produce NO-related ions .

Biological Activity

Methane, bromodichloronitroso- (CBrCl2NO), is a compound that has garnered attention for its biological activity, particularly in relation to oxidative stress and cellular signaling pathways. This article presents a comprehensive overview of its biological effects, including relevant case studies and research findings.

Methane, bromodichloronitroso- is classified as a halogenated methane derivative. Its molecular structure includes bromine and chlorine atoms, which contribute to its reactivity and potential biological effects. The compound's chemical formula is CBrCl2NO, and it falls under the category of nitrosamines, which are known for their biological activity.

Mechanisms of Biological Activity

Recent studies have indicated that methane can modulate various biological processes through its influence on reactive oxygen species (ROS) and nitrosative stress. The following mechanisms have been identified:

- Oxidative Stress Modulation : Methane exposure has been shown to reduce ROS production in activated polymorphonuclear leukocytes, suggesting a protective role against oxidative damage during ischemia-reperfusion conditions .

- Anti-apoptotic Effects : In animal models, methane administration has led to decreased expression of pro-apoptotic proteins such as Bax and increased levels of anti-apoptotic proteins like Bcl-2. This indicates a potential therapeutic application in preventing cell death during ischemic events .

- Inflammatory Response Regulation : Methane treatment has been associated with reduced levels of inflammatory cytokines (e.g., TNF-α, IL-1β) in liver models, highlighting its role in modulating inflammatory responses .

Case Studies

Several case studies illustrate the biological effects of methane, bromodichloronitroso-:

1. Ischemia-Reperfusion Injury in Rats

A study demonstrated that inhalation of methane significantly reduced myocardial injury in rats subjected to ischemia-reperfusion. The treatment resulted in a reduced infarct area and improved cardiac function metrics such as left ventricular ejection fraction .

2. Liver Ischemia Models

In liver ischemia-reperfusion models, methane exposure decreased hepatocyte apoptosis and improved mitochondrial function. The treatment preserved respiratory capacity and reduced inflammatory cell infiltration in liver tissue .

Summary of Research Findings

The following table summarizes key research findings related to the biological activity of methane, bromodichloronitroso-:

Q & A

Basic Research Questions

Q. What are the validated methods for synthesizing bromodichloromethane (CAS 75-27-4) in laboratory settings, and how can purity be ensured?

- Methodology :

-

Synthesis : Bromodichloromethane is typically synthesized via halogen exchange reactions. For example, chlorination of dibromomethane under controlled conditions (e.g., using Cl₂ gas in the presence of UV light) .

-

Purification : Distillation (boiling point ~90°C) combined with gas chromatography (GC) to verify purity (>98%) .

-

Characterization : Use NMR (¹H/¹³C) to confirm structure (e.g., δ 5.8 ppm for CHBrCl₂ proton) and GC-MS for molecular ion detection (m/z 164/166 for [M]⁺) .

- Quality Control Table :

| Parameter | Method | Target Specification |

|---|---|---|

| Purity | GC-FID | ≥98% |

| Residual Solvents | Headspace GC-MS | <0.1% (v/v) |

| Halogen Impurities | Ion Chromatography | <50 ppm Cl⁻/Br⁻ |

Q. How can bromodichloromethane be quantified in environmental matrices (e.g., water, soil)?

- Methodology :

-

Extraction : Solid-phase extraction (SPE) using C18 cartridges for aqueous samples; Soxhlet extraction for soil .

-

Analysis : HPLC-MS/MS with electrospray ionization (ESI⁻) or GC-ECD for high sensitivity (detection limit: 0.1 ng/L in water) .

-

Internal Standards : Use deuterated analogs (e.g., bromodichloromethane-d₁) to correct for matrix effects .

- Analytical Parameters :

| Matrix | LOD (ng/L) | Recovery (%) | RSD (%) | Reference Method |

|---|---|---|---|---|

| Water | 0.1 | 92–105 | <5 | EPA 8270 |

| Soil | 1.5 | 85–95 | <8 | ISO 18287 |

Advanced Research Questions

Q. How can contradictory data on bromodichloromethane’s environmental persistence be resolved?

- Experimental Design :

-

Controlled Degradation Studies : Compare laboratory half-life (e.g., under UV light at 254 nm) vs. field data using standardized OECD 309 protocols .

-

Advanced Analytics : Employ high-resolution mass spectrometry (HRMS) to track degradation byproducts (e.g., COBrCl, HClO₄) and isotopic labeling (¹³C-bromodichloromethane) to validate pathways .

- Data Conflict Resolution Workflow :

Hypothesis → Lab/Field Discrepancy → Parameter Standardization → Mechanistic Modeling → Validation

Q. What mechanistic insights explain bromodichloromethane’s reactivity in ozonation processes?

- Methodology :

- Kinetic Studies : Use stopped-flow spectroscopy to measure reaction rates with ozone (kO₃ ≈ 1.2 × 10³ M⁻¹s⁻¹ at pH 7) .

- Computational Modeling : Density Functional Theory (DFT) to simulate transition states (e.g., bromine abstraction by ozone) .

- Byproduct Identification : LC-QTOF-MS for hydroxylated and nitrosylated derivatives (e.g., NO-BrCl₂CH) .

Q. How does bromodichloromethane interact with reactive oxygen species (ROS) in biological systems?

- Experimental Approach :

-

In Vitro Assays : Incubate with H₂O₂/OH• radicals (Fenton reaction) and measure adducts via ESR spectroscopy (e.g., BrCl₂CH-O• signals) .

-

Biomarker Correlation : Quantify oxidative stress markers (e.g., 8-OHdG, malondialdehyde) in exposed cell lines using validated HPLC-MS/MS protocols .

- Key Findings :

| ROS Species | Adduct Detected | Detection Method |

|---|---|---|

| OH• | BrCl₂CH-OH | ESR/HRMS |

| O₂⁻ | BrCl₂CH-OO⁻ | Fluorescence Probes |

Data Contradiction Analysis

Q. Why do reported Henry’s Law constants for bromodichloromethane vary across studies?

- Root Causes :

- Temperature/pH discrepancies (e.g., 25°C vs. 20°C measurements).

- Matrix effects (seawater vs. freshwater ionic strength).

- Resolution Strategy :

- Conduct headspace-GC under ISO 14593 conditions (25°C, pH 7.0) .

- Validate with quantitative structure-property relationship (QSPR) models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.